
Methotrexate Diglutamate Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methotrexate Diglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic agent and immunosuppressant. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. This compound is a modified form that includes additional glutamate residues and trifluoroacetate, which may influence its pharmacokinetic and pharmacodynamic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate Diglutamate Trifluoroacetate typically involves the conjugation of methotrexate with glutamate residues followed by the addition of trifluoroacetate. The process begins with the activation of methotrexate, which is then reacted with glutamic acid under controlled conditions to form the diglutamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methotrexate Diglutamate Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methotrexate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methotrexate Diglutamate Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and analysis of methotrexate derivatives.
Biology: Employed in studies investigating the cellular uptake and metabolism of methotrexate and its derivatives.
Medicine: Utilized in research focused on improving the efficacy and reducing the toxicity of methotrexate-based therapies.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the therapeutic potential of methotrexate
Mecanismo De Acción
Methotrexate Diglutamate Trifluoroacetate exerts its effects by inhibiting several key enzymes involved in nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase. This inhibition leads to the suppression of DNA synthesis and cell division, which is particularly effective in rapidly dividing cancer cells. The addition of glutamate residues and trifluoroacetate may enhance the compound’s stability and cellular uptake, further improving its therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Methotrexate Polyglutamates: Derivatives with multiple glutamate residues, which exhibit enhanced cellular retention and efficacy.
Methotrexate-d3 Diglutamate Trifluoroacetate: A stable isotope-labeled version used in research for tracking and quantification purposes
Uniqueness
Methotrexate Diglutamate Trifluoroacetate is unique due to the presence of both diglutamate and trifluoroacetate groups. These modifications can potentially improve the compound’s pharmacokinetic properties, such as increased stability and better cellular uptake, compared to the parent methotrexate and other derivatives .
Propiedades
Fórmula molecular |
C27H32F3N9O10 |
|---|---|
Peso molecular |
699.6 g/mol |
Nombre IUPAC |
(2S)-5-[[(2S)-4-carboxy-1-hydroperoxybutan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H31N9O8.C2HF3O2/c1-34(11-15-10-28-22-20(30-15)21(26)32-25(27)33-22)16-5-2-13(3-6-16)23(38)31-17(24(39)40)7-8-18(35)29-14(12-42-41)4-9-19(36)37;3-2(4,5)1(6)7/h2-3,5-6,10,14,17,41H,4,7-9,11-12H2,1H3,(H,29,35)(H,31,38)(H,36,37)(H,39,40)(H4,26,27,28,32,33);(H,6,7)/t14-,17-;/m0./s1 |
Clave InChI |
AJVWJJAUEFPRLT-RVXRQPKJSA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



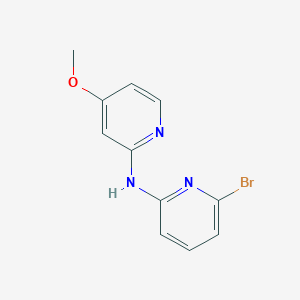
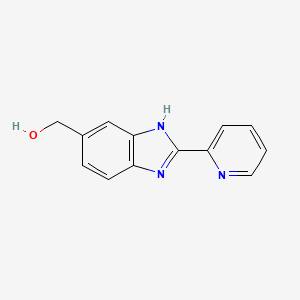
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)

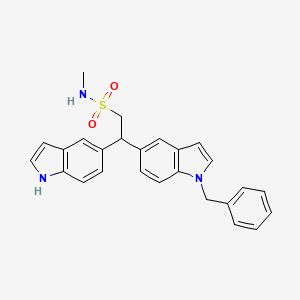
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
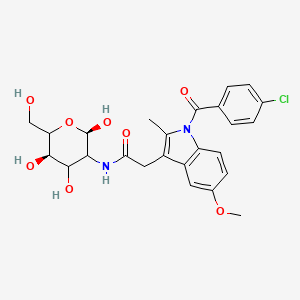
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
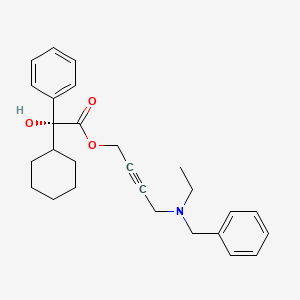

![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)


